molecular formula C6H13KO12P2 B12101282 Potassium;(2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl) hydrogen phosphate

Potassium;(2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl) hydrogen phosphate

Cat. No.: B12101282
M. Wt: 378.21 g/mol
InChI Key: UEZPJWQBOCTMMK-UHFFFAOYSA-M
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Description

Potassium;(2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl) hydrogen phosphate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a phosphonooxy group attached to a cyclohexyl ring. The presence of potassium ions further enhances its chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;(2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl) hydrogen phosphate typically involves the reaction of cyclohexyl derivatives with phosphoric acid and potassium hydroxide. The reaction is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product. The process may involve multiple steps, including purification and crystallization, to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The use of high-quality raw materials and stringent quality control measures ensures the consistency and reliability of the final product. The production process is designed to be efficient and cost-effective, meeting the demands of various industries.

Chemical Reactions Analysis

Types of Reactions

Potassium;(2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl) hydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, and halogenated cyclohexyl compounds

Scientific Research Applications

Potassium;(2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl) hydrogen phosphate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential role in cellular processes and as a component in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Potassium;(2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl) hydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and phosphonooxy groups enable it to form strong interactions with enzymes and other proteins, modulating their activity. These interactions can lead to various biological effects, including changes in cellular signaling and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexyl derivatives with hydroxyl and phosphonooxy groups, such as:

  • Potassium;(2,3,4,5-tetrahydroxy-6-phosphonooxycyclohexyl) hydrogen phosphate
  • Potassium;(2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl) dihydrogen phosphate

Uniqueness

Potassium;(2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl) hydrogen phosphate is unique due to its specific arrangement of hydroxyl and phosphonooxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and functionality.

Properties

IUPAC Name

potassium;(2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl) hydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O12P2.K/c7-1-2(8)6(18-20(14,15)16)4(10)3(9)5(1)17-19(11,12)13;/h1-10H,(H2,11,12,13)(H2,14,15,16);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZPJWQBOCTMMK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)O)O)OP(=O)(O)[O-])O)O.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13KO12P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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